3-Methylcinnolin-5-amine
Description
Historical Development of Cinnoline (B1195905) Chemistry Research
The exploration of cinnoline chemistry dates back to the efforts to synthesize and understand various nitrogen-containing heterocyclic compounds. Early research focused on the fundamental synthesis and reactivity of the cinnoline ring. acs.org Over the years, the field has evolved significantly, with the development of more sophisticated synthetic methodologies. ijper.org A notable advancement in the synthesis of cinnoline derivatives was the Richter cinnoline synthesis, which involved the cyclization of an alkyne precursor. While initially yielding impure compounds, this laid the groundwork for improved synthetic routes. The synthesis of aminocinnolines, a key subclass, has also been a subject of extensive study, with various methods developed to introduce the amino group at different positions of the cinnoline scaffold. acs.org
Strategic Importance of Cinnoline Scaffolds in Modern Drug Discovery
The strategic importance of cinnoline scaffolds in modern drug discovery is underscored by the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents. nih.govresearchgate.net Some cinnoline-based compounds have even progressed to clinical trials, highlighting their potential as viable drug candidates. nih.gov The ability of the cinnoline scaffold to interact with various biological targets, such as protein kinases and topoisomerases, makes it a valuable tool in the design of targeted therapies. researchgate.netnih.gov The development of cinnoline-based molecules represents a significant contribution to the identification of lead compounds with optimized efficacy and safety profiles. nih.gov
General Overview of Aminocinnoline Structural Classes and Their Academic Relevance
Aminocinnolines, characterized by the presence of an amino group on the cinnoline ring system, represent a particularly important structural class. The position of the amino group significantly influences the compound's chemical properties and biological activity. For instance, 4-aminocinnoline derivatives have been a focus of research due to their interesting biological profiles. researchgate.netnih.gov The academic relevance of aminocinnolines stems from their role as versatile synthetic intermediates and as bioactive molecules in their own right. researchgate.netresearchgate.net Research into different aminocinnoline structural classes continues to uncover novel compounds with potential therapeutic applications, further solidifying the importance of this subclass within the broader field of medicinal chemistry. nih.gov
While extensive research has been conducted on the broader cinnoline family, detailed investigations into specific derivatives like 3-Methylcinnolin-5-amine are less common in publicly available literature. However, its structure, featuring both a methyl and an amino group on the cinnoline core, suggests it could be a valuable building block in the synthesis of more complex molecules with potential biological activities. The compound has been noted as a reactant in the synthesis of other complex molecules and has been used in fragment-based screening for drug discovery.
Interactive Data Table: Properties of the Cinnoline Scaffold
| Property | Value |
| Molecular Formula | C₈H₆N₂ |
| Molar Mass | 130.15 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 39 °C (102 °F) |
| pKa | 2.64 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylcinnolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-7-8(10)3-2-4-9(7)12-11-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJQDQQMHMVETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415485 | |
| Record name | 3-methylcinnolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300690-74-8 | |
| Record name | 3-methylcinnolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 300690-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cinnoline and Aminocinnoline Derivatives
Classical Approaches to Cinnoline (B1195905) Ring Construction
The foundational methods for assembling the cinnoline nucleus were developed in the late 19th and early 20th centuries. These classical reactions remain fundamental to understanding cinnoline chemistry.
Early Cyclization Reactions: Richter, Widman-Stoermer, and Borsche-Herbert Methodologies
The Richter cinnoline synthesis , first reported in 1883, involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, which then undergo hydration and cyclization to form cinnoline derivatives. drugfuture.com For example, the cyclization of an alkyne like o-C6H4(N2Cl)C≡CCO2H in water initially yields a 4-hydroxycinnoline-3-carboxylic acid, which can be further modified to produce the parent cinnoline. wikipedia.org
The Widman-Stoermer synthesis provides a route to cinnolines through the diazotization of an α-vinyl-aniline (o-aminostyrenes) using reagents like sodium nitrite (B80452) and hydrochloric acid. colab.ws The reaction's success is often influenced by the substituents on the vinyl group; simple electron-donating groups such as methyl tend to facilitate the cyclization. colab.ws
The Borsche-Herbert synthesis (also referred to as the Borsche cinnoline synthesis) utilizes the cyclization of arylhydrazones derived from o-aminoaryl ketones that have an enolizable ketone group. chempedia.info This method is valuable for creating cinnolines with specific substitution patterns. chempedia.info
Table 1: Overview of Classical Cinnoline Syntheses
| Methodology | Starting Material | Key Transformation | Primary Product Type |
|---|---|---|---|
| Richter Synthesis | o-Aminoarylacetylenes | Diazotization and intramolecular cyclization | 4-Hydroxycinnolines |
| Widman-Stoermer Synthesis | α-Vinyl-anilines | Diazotization and cyclization onto the vinyl group | 4-Substituted cinnolines |
| Borsche-Herbert Synthesis | Arylhydrazones of o-aminoaryl ketones | Acid-catalyzed cyclization of the hydrazone | Cinnolones |
Diazo Coupling and Subsequent Cyclization Strategies
A prevalent strategy for forming the cinnoline ring involves the diazotization of an appropriately substituted aniline (B41778), followed by an intramolecular cyclization. This approach is versatile and can be adapted to produce a variety of substituted cinnolines. nih.govijper.org The process typically begins with the conversion of an aromatic primary amine to a diazonium salt. This highly reactive intermediate can then be induced to cyclize, often by reaction with a suitably positioned side chain on the benzene (B151609) ring. For instance, coupling diazotized anilines with compounds like cyanoacetamide can produce a hydrazone intermediate, which can then be cyclized to form 4-aminocinnoline derivatives. nih.gov
Advanced Synthetic Strategies for Cinnoline Core Formation
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the cinnoline core, often offering milder reaction conditions and greater functional group tolerance.
C-H Functionalization Approaches in Cinnoline Synthesis
Transition-metal-catalyzed C-H functionalization has become a powerful tool for building complex heterocyclic systems. nih.gov This strategy avoids the need for pre-functionalized starting materials, making it an atom-economical approach. rsc.org Rhodium(III)-catalyzed dehydrogenative C-H/N-H functionalization has been successfully employed to construct complex cinnoline-containing structures. rsc.orgresearchgate.net These reactions often involve the coupling of substrates like N-phenyl indazoles or phthalazines with alkynes, proceeding through a C-H activation and annulation cascade to form the fused cinnoline ring system. rsc.orgresearchgate.net Similarly, rhodium-catalyzed reactions of azo compounds with diazo compounds can also yield cinnoline derivatives through a tandem C-H activation and C-N bond formation process. rsc.orgnih.gov
Reductive Cyclization Pathways to Cinnoline Derivatives
Reductive cyclization offers another modern route to cinnolines, typically starting from ortho-substituted nitroarenes. This method is particularly useful for synthesizing benzo[c]cinnolines from 2,2'-dinitrobiphenyls, where a reducing agent promotes the cyclization. researcher.life A transition-metal-free approach has also been developed, starting from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org This process involves an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, cyclization, and aromatization to yield the final cinnoline product. nih.govrsc.org Another example involves the reaction of 2-nitrophenyl hydrazine (B178648) derivatives with compounds like methyl pyruvate (B1213749); the resulting hydrazone can be reductively cyclized to form cinnoline structures. ijper.org
Table 2: Comparison of Advanced Cinnoline Synthesis Strategies
| Strategy | Key Catalyst/Reagent | Advantages | Typical Starting Materials |
|---|---|---|---|
| C-H Functionalization | Rhodium, Palladium, Ruthenium catalysts | High atom economy, avoids pre-functionalization | Azo compounds, N-aryl heterocycles, diazo compounds |
| Reductive Cyclization | Reducing agents (e.g., NaHS, Na2S2O4), Base-promoted | Often transition-metal-free, good for specific isomers | o-Nitroarenes, 2,2'-Dinitrobiphenyls |
Targeted Synthesis of Aminocinnoline Architectures
The introduction of an amino group, as required for 3-Methylcinnolin-5-amine, can be achieved either by incorporating the nitrogen functionality into the starting materials or by functionalizing a pre-formed cinnoline ring.
One direct method involves the intramolecular cyclization of hydrazones derived from starting materials that already contain the necessary amine or a precursor group. For example, the cyclization of a hydrazone formed by coupling a diazotized aniline with cyanoacetamide directly yields a 4-aminocinnoline-3-carboxamide (B1596795). nih.gov
Alternatively, a common strategy for synthesizing amino-heterocycles is the reduction of a corresponding nitro-substituted compound. researchgate.net A synthetic route could therefore envision the synthesis of a 3-methyl-5-nitrocinnoline intermediate. The subsequent reduction of the nitro group, which can often be achieved with high yield using various reducing agents such as tin(II) chloride or catalytic hydrogenation over palladium on carbon (Pd/C), would furnish the desired 5-aminocinnoline derivative. researchgate.net The challenge lies in the regioselective synthesis of the required 3-methyl-5-nitrocinnoline precursor, which would depend on the specific classical or advanced cyclization strategy employed and the substitution patterns of the initial reactants.
Reduction of Nitro-Cinnoline Precursors to Aminocinnolines
A common and effective method for the synthesis of aminocinnolines involves the reduction of a corresponding nitro-cinnoline precursor. The nitro group, being a strong electron-withdrawing group, can be introduced onto the cinnoline ring through electrophilic nitration. Subsequent reduction of the nitro group to a primary amine provides a versatile entry into a wide range of amino-substituted cinnoline derivatives.
Several reducing agents and reaction conditions can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic nitro compounds. commonorganicchemistry.comresearchgate.net
Palladium on Carbon (Pd/C): Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon catalyst is a highly efficient method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com
Raney Nickel: Raney nickel is another effective catalyst for the hydrogenation of nitro groups. It is particularly useful when the substrate contains functionalities that might be susceptible to hydrogenolysis with Pd/C, such as certain halogen substituents. researchgate.net
Chemical Reduction: A variety of chemical reducing agents are also effective for the conversion of nitro-cinnolines to aminocinnolines.
Tin(II) Chloride (SnCl₂): The use of stannous chloride in the presence of a strong acid, such as hydrochloric acid, is a classic and reliable method for the reduction of aromatic nitro groups. commonorganicchemistry.comsemanticscholar.orgresearchgate.netacsgcipr.org This method is often preferred for its mildness and tolerance of various functional groups. semanticscholar.orgacsgcipr.org
Iron (Fe) in Acidic Media: Metallic iron in the presence of an acid like acetic acid or hydrochloric acid provides another mild and cost-effective option for this reduction.
The general reaction for the reduction of a nitro-cinnoline to an aminocinnoline can be represented as follows:
Table 1: Common Reagents for the Reduction of Nitroarenes
| Reducing Agent | Typical Conditions | Notes |
| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Useful for substrates with sensitive functional groups. researchgate.net |
| SnCl₂/HCl | HCl, solvent (e.g., EtOH) | Mild conditions, good functional group tolerance. commonorganicchemistry.comsemanticscholar.orgresearchgate.netacsgcipr.org |
| Fe/HCl or Fe/CH₃COOH | Acidic aqueous solution | Cost-effective and mild. |
Direct Amination and Substitution Reactions for Cinnoline Systems
Direct amination of the cinnoline ring system presents an alternative route to aminocinnolines, avoiding the need for a nitro precursor. These methods typically involve the direct functionalization of a C-H bond. While challenging, advancements in catalysis have made such transformations more feasible.
For instance, copper-catalyzed C-H amidation has been demonstrated for quinoline (B57606) derivatives at the C5 position, a reaction that could potentially be adapted for the cinnoline scaffold. researchgate.net Such reactions often employ directing groups to achieve regioselectivity.
Nucleophilic aromatic substitution (SNAr) reactions can also be utilized to introduce an amino group, particularly if a suitable leaving group (such as a halogen) is present at the desired position on the cinnoline ring.
Preparation of Substituted 4-Aminocinnolinecarboxylic Acid Derivatives
Substituted 4-aminocinnolinecarboxylic acid and its amide derivatives are important intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.net One of the classical methods for the synthesis of quinoline-4-carboxylic acids, which can be conceptually extended to cinnolines, is the Pfitzinger reaction . researchgate.netwikipedia.org This reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. researchgate.netwikipedia.orgijsr.net
A more direct route to 4-aminocinnoline-3-carboxamides involves the intramolecular cyclization of a hydrazone precursor. This can be achieved by coupling a diazotized aniline with a suitable active methylene (B1212753) compound like cyanoacetamide to form a hydrazono-cyanoacetamide. Subsequent intramolecular cyclization, often promoted by a Lewis acid such as aluminum chloride (AlCl₃), yields the substituted 4-aminocinnoline-3-carboxamide. ijper.org
Table 2: Synthetic Approaches to 4-Aminocinnoline Carboxylic Acid/Carboxamide Derivatives
| Starting Materials | Key Reaction | Product Type |
| Substituted anilines, cyanoacetamide | Diazotization, coupling, and intramolecular cyclization | 4-Aminocinnoline-3-carboxamides ijper.org |
| Isatin derivatives, carbonyl compounds | Pfitzinger-type reaction | Cinnoline-4-carboxylic acids (by analogy) researchgate.netwikipedia.orgijsr.net |
Specific Synthetic Routes toward this compound and its Analogues
Methodologies for Introducing Methyl and Amine Substituents at Specific Positions
Introduction of the Methyl Group at C3: The introduction of a methyl group at the 3-position of the cinnoline ring is typically achieved during the cyclization step to form the cinnoline nucleus. One of the most common methods for this is the Borsche cinnoline synthesis , which involves the cyclization of an arylhydrazone of an α-keto compound. To obtain a 3-methylcinnoline (B100589), the starting material would be an arylhydrazone derived from a methyl ketone, such as acetone (B3395972) or a pyruvate derivative. ijper.org
A plausible precursor for the synthesis of a 3-methylcinnoline is an appropriately substituted o-aminoacetophenone. Diazotization of the amino group followed by intramolecular cyclization would lead to the formation of the 3-methylcinnoline ring system.
Introduction of the Amine Group at C5: As discussed in section 2.3.1, the most reliable method for introducing an amino group at a specific position on an aromatic ring is often through the reduction of a nitro group. Therefore, the synthesis of this compound would likely proceed via a 3-methyl-5-nitrocinnoline intermediate.
Precursor Chemistry for this compound Synthesis
The key precursor for the synthesis of this compound is likely to be 2-amino-6-nitroacetophenone . This starting material contains the necessary functionalities and substitution pattern on the benzene ring to form the desired 3-methyl-5-nitrocinnoline upon cyclization.
The proposed synthetic route would be as follows:
Diazotization of 2-amino-6-nitroacetophenone: The primary amino group of 2-amino-6-nitroacetophenone is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures. nih.govorganic-chemistry.orgresearchgate.net
Intramolecular Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the 3-methyl-5-nitrocinnoline. This cyclization is a key step in forming the bicyclic cinnoline ring system.
Reduction of 3-methyl-5-nitrocinnoline: The nitro group at the 5-position of the newly formed cinnoline is then reduced to a primary amine using one of the methods described in section 2.3.1, such as catalytic hydrogenation with H₂/Pd-C or chemical reduction with SnCl₂/HCl, to yield the final product, This compound . commonorganicchemistry.comresearchgate.netsemanticscholar.orgresearchgate.netacsgcipr.org
Table 3: Proposed Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
| 2-Amino-6-nitroacetophenone | Provides the benzene ring with the required substitution pattern for cyclization. |
| Sodium Nitrite/HCl | Reagents for the diazotization of the primary amine. nih.govorganic-chemistry.orgresearchgate.net |
| 3-Methyl-5-nitrocinnoline | The key intermediate that is reduced to the final product. |
| H₂/Pd-C or SnCl₂/HCl | Reducing agents for the conversion of the nitro group to an amine. commonorganicchemistry.comresearchgate.netsemanticscholar.orgresearchgate.netacsgcipr.org |
Chemical Transformations and Derivatization of Aminocinnolines
Reactions Involving the Amine Moiety of Aminocinnolines
The primary amine group at the 5-position of the cinnoline (B1195905) ring is a key functional handle for a range of derivatization reactions, including acylation, alkylation, diazotization, and condensation.
The acylation of primary and secondary amines is a fundamental and widely utilized transformation. britannica.com In the context of 3-Methylcinnolin-5-amine, the primary amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides. libretexts.orgopenstax.org This nucleophilic acyl substitution reaction results in the formation of stable amide derivatives. The reaction typically proceeds rapidly at room temperature. libretexts.org To neutralize the acidic byproduct (e.g., HCl) generated during the reaction, a base like pyridine or even a second equivalent of the aminocinnoline is often employed. libretexts.orgyoutube.com The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair with the adjacent carbonyl group, which prevents over-acylation. libretexts.org
| Acylating Agent | Product Type |
| Acetyl Chloride | N-(3-methylcinnolin-5-yl)acetamide |
| Benzoyl Chloride | N-(3-methylcinnolin-5-yl)benzamide |
| Acetic Anhydride | N-(3-methylcinnolin-5-yl)acetamide |
| Benzenesulfonyl Chloride | N-(3-methylcinnolin-5-yl)benzenesulfonamide |
Amines can act as nucleophiles and react with alkyl halides to form N-alkylated products. libretexts.org The reaction of this compound with an alkyl halide can lead to the formation of secondary and tertiary amines. However, these reactions can be challenging to control, often resulting in polyalkylation because the resulting secondary and tertiary amines are also nucleophilic. openstax.orgchemrevise.org
Exhaustive alkylation, typically with an excess of a methylating agent like iodomethane, leads to the formation of a quaternary ammonium salt. openstax.org This process, known as quaternization, converts the amine into an excellent leaving group, which is a key step in reactions such as the Hofmann elimination. openstax.org
| Alkylating Agent | Reaction Condition | Product Type |
| Methyl Iodide (1 eq.) | Base | (3-Methylcinnolin-5-yl)methylamine |
| Methyl Iodide (excess) | Heat | (3-Methylcinnolin-5-yl)trimethylammonium iodide |
| Benzyl Bromide | Base | Benzyl(3-methylcinnolin-5-yl)amine |
The diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, converting the amino group into a highly versatile diazonium salt. byjus.com This transformation is achieved by treating the primary amine, such as this compound, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). britannica.comorganic-chemistry.org
The resulting 3-methylcinnolin-5-diazonium salt is an important synthetic intermediate. organic-chemistry.org The diazonium group can be replaced by a wide variety of substituents in subsequent transformation reactions, providing access to a broad range of cinnoline derivatives that would be difficult to synthesize directly.
Examples of Subsequent Transformations:
Sandmeyer Reaction : Treatment with copper(I) salts (CuCl, CuBr, CuCN) introduces chloro, bromo, and cyano groups, respectively. organic-chemistry.org
Schiemann Reaction : Heating the diazonium fluoroborate salt introduces a fluoro group. organic-chemistry.org
Hydrolysis : Heating the diazonium salt in water introduces a hydroxyl group, yielding the corresponding phenol analog.
Gomberg-Bachmann reaction : Coupling with another aromatic compound in the presence of a base to form biaryls.
| Reagent | Product Functional Group |
| NaNO₂, HCl (0-5°C) then CuCl | Chloro (-Cl) |
| NaNO₂, HCl (0-5°C) then CuBr | Bromo (-Br) |
| NaNO₂, HCl (0-5°C) then CuCN | Cyano (-CN) |
| NaNO₂, HBF₄ (0-5°C) then Heat | Fluoro (-F) |
| NaNO₂, H₂SO₄ (0-5°C) then H₂O, Heat | Hydroxyl (-OH) |
Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent elimination of a water molecule from the hemiaminal yields the imine. The reaction is reversible and is often driven to completion by removing the water as it is formed. wikipedia.org The reaction of this compound with various carbonyl compounds provides a straightforward route to a diverse family of N-(3-methylcinnolin-5-yl)imines.
Modifications of the Cinnoline Ring System Bearing Amine Functionality
Beyond reactions at the amine group, the cinnoline ring itself can be modified. The reactivity of the ring towards substitution is influenced by the existing substituents: the activating, ortho-, para-directing amino group; the weakly activating, ortho-, para-directing methyl group; and the deactivating effect of the heterocyclic nitrogen atoms.
Electrophilic Aromatic Substitution (SEAr)
It is critical to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amine group is protonated to form an ammonium (-NH₃⁺) group. youtube.com This group is strongly deactivating and a meta-director, which would alter the substitution pattern significantly. youtube.com To achieve substitution directed by the amine group under these conditions, the amine is often first protected by acylation to form an amide, which is less basic and remains an ortho-, para-director.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is typically challenging on electron-rich aromatic rings. However, the cinnoline ring is an electron-deficient heterocycle, which can make it more susceptible to nucleophilic attack, especially at positions ortho or para to the ring nitrogens. wikipedia.orglibretexts.org For an SNAr reaction to occur, a good leaving group, such as a halide, must be present on the ring. If a derivative like 6-chloro-3-methylcinnolin-5-amine were used, a nucleophile could potentially displace the chloride. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
Annulation Reactions for Fused Heterocyclic Systems with Aminocinnolines
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, offering pathways to novel molecular architectures with unique properties. Aminocinnolines, including this compound, represent valuable synthons in this endeavor. The presence of a reactive amino group ortho to a nitrogen atom in the cinnoline ring provides a nucleophilic center for annulation reactions, leading to the formation of new rings fused to the cinnoline core. While specific literature on the annulation reactions of this compound is not extensively detailed, the reactivity of analogous amino-heterocycles, such as aminopyrazoles and aminopyridines, provides a strong basis for predicting its chemical behavior in the synthesis of fused systems.
The primary amino group of this compound can act as a binucleophile, reacting with various electrophilic partners to construct five- or six-membered rings. These reactions typically proceed through a sequence of condensation, cyclization, and sometimes subsequent aromatization steps.
A common and versatile method for constructing fused pyrimidine rings involves the reaction of amino-heterocycles with β-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of this compound with a 1,3-diketone, such as acetylacetone, in an acidic or basic medium is expected to yield a pyrimido[4,5-c]cinnoline derivative. The reaction likely proceeds via initial condensation of the amino group with one of the carbonyl groups to form an enaminone intermediate, followed by intramolecular cyclization and dehydration to afford the fused aromatic system.
Similarly, α,β-unsaturated carbonyl compounds are valuable partners for annulation reactions with amino-heterocycles, often leading to fused dihydropyrimidine rings, which can sometimes be oxidized to the corresponding aromatic systems. The reaction of this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone, would be expected to proceed via a Michael-type addition of the amino group to the double bond, followed by intramolecular cyclization of the resulting intermediate. This approach is analogous to the well-established Robinson annulation for the formation of six-membered rings.
Another important strategy for the synthesis of fused heterocycles is the use of reagents that provide a two-carbon unit to form a new ring. For example, the reaction with α-haloketones followed by cyclization can lead to the formation of fused five-membered rings. Furthermore, multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient route to complex fused systems. A plausible multicomponent reaction could involve this compound, an aldehyde, and a compound with an active methylene (B1212753) group.
The following table summarizes potential annulation reactions of this compound based on the known reactivity of similar amino-heterocycles, leading to various fused heterocyclic systems.
The synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 5-aminopyrazoles with various reagents is a well-documented parallel. researchgate.net For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a primary method for constructing the pyrazolo[1,5-a]pyrimidine core. nih.gov Similarly, three-component reactions involving 2-aminopyridines, aldehydes, and ketones have been shown to provide rapid access to highly substituted 4H-pyrido[1,2-a]pyrimidines. acs.orgnih.gov These established methodologies strongly support the feasibility of analogous reactions with this compound to generate novel fused cinnoline derivatives.
The Skraup synthesis, a classic method for quinoline (B57606) synthesis from anilines, glycerol, and an oxidizing agent, provides another potential avenue for the annulation of aminocinnolines. organicreactions.orgwikipedia.org A modified Skraup-type reaction with this compound could potentially lead to the formation of a new pyridine ring fused to the cinnoline system.
The following table lists the chemical compounds mentioned in this article.
Pharmacological Relevance and Biological Activities of Cinnoline Derivatives
Broad-Spectrum Pharmacological Actions of the Cinnoline (B1195905) Nucleus
Cinnoline and its derivatives exhibit a remarkable diversity of biological activities, which has been the subject of extensive research. pnrjournal.comijariit.com These activities range from combating microbial infections and reducing inflammation to demonstrating potential in cancer therapy and modulating the central nervous system. ijper.orgijariit.com
The cinnoline scaffold is a key component in a variety of antimicrobial agents. ijper.org One of the most well-known examples is Cinoxacin, an antibiotic that has been used for treating urinary tract infections. nih.gov Research has shown that the introduction of different substituents to the cinnoline ring can lead to compounds with potent and broad-spectrum antimicrobial properties.
Antibacterial and Antifungal Activities: Numerous studies have demonstrated the efficacy of cinnoline derivatives against a range of bacterial and fungal strains. For instance, certain thienopyridazine derivatives synthesized from a cinnoline precursor have shown potential antibacterial and antifungal effects against strains like E. coli, S. aureus, B. subtilis, K. pneumoniae, A. fumigatus, and C. albicans. pnrjournal.com Similarly, pyrazole-based cinnoline derivatives have exhibited significant antifungal activity. nih.gov The presence of halogen substituents, such as chlorine and bromine, on the cinnoline ring has been found to enhance antibacterial activity. ijariit.comnih.gov Cinnoline fused Mannich bases with large hydrophobic diphenyl substituents have also demonstrated notable antibacterial activity against S. aureus and E. coli. nih.govimpactfactor.org
Antitubercular and Antiviral Activities: The therapeutic reach of cinnoline derivatives extends to more resilient pathogens. Certain pyrazole-based cinnoline derivatives have shown promising activity against resistant strains of Mycobacterium tuberculosis. nih.gov Furthermore, newly synthesized cinnoline compounds have been evaluated for their in vitro activity against the drug-sensitive M. tuberculosis H37Rv strain, with some exhibiting significant inhibition. jocpr.com While research into the antiviral properties of cinnoline derivatives is ongoing, the broad antimicrobial potential of this chemical class suggests that it may yield effective antiviral agents in the future.
Table 1: Examples of Cinnoline Derivatives with Antimicrobial Activity
| Compound/Derivative Class | Activity | Target Organisms/Strains |
|---|---|---|
| Cinoxacin | Antibacterial | Gram-negative bacteria (urinary tract infections) |
| Thienopyridazine derivatives | Antibacterial, Antifungal | E. coli, S. aureus, B. subtilis, K. pneumoniae, A. fumigatus, C. albicans |
| Pyrazole-based cinnolines | Antifungal, Antitubercular | Pathogenic fungi, M. tuberculosis |
| Halogen-substituted cinnolines | Antibacterial | General |
| Cinnoline fused Mannich bases | Antibacterial | S. aureus, E. coli |
Cinnoline derivatives have emerged as a significant class of compounds with potent anti-inflammatory and analgesic properties. ijper.orgijariit.com The anti-inflammatory potential of these compounds has been demonstrated in various studies. For example, Cinnopentazone is a cinnoline derivative noted for its anti-inflammatory effects. ijper.org
Research into newer derivatives has further solidified the anti-inflammatory credentials of the cinnoline nucleus. A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and showed strong anti-inflammatory properties. pnrjournal.com Another study found that cinnoline derivatives bearing a pyrazoline ring and electron-donating groups (like methoxyl and hydroxyl) on a phenyl moiety exhibited the highest anti-inflammatory activity. nih.gov Furthermore, a cinnoline fused Mannich base with a large hydrophobic diphenyl substituent demonstrated anti-inflammatory activity comparable to celecoxib (B62257) at a 50 mg/kg dose. nih.gov This same compound also exhibited higher analgesic activity than diclofenac (B195802) at 120 and 180 minutes. nih.govimpactfactor.org Halogen-substituted cinnolines have also been shown to possess increased anti-inflammatory and analgesic activity. ijariit.com
The cinnoline scaffold has been identified as a promising framework for the development of novel anticancer agents. ijper.orgpnrjournal.comijariit.com Derivatives of cinnoline have shown cytotoxic activity against various cancer cell lines. The anticancer potential of these compounds is often attributed to their ability to interfere with cellular processes crucial for tumor growth and proliferation. mdpi.com
The mechanisms through which quinoline (B57606) and its isosteres, like cinnoline, exert their antitumor effects are varied and include the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and topoisomerases, as well as DNA repair. For instance, certain quinoline derivatives have been designed as tubulin inhibitors that target the colchicine (B1669291) binding site, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org The introduction of fluorine and bromine substitutions in some cinnoline derivatives has been shown to increase their antitumor activity. ijariit.com
Cinnoline derivatives have also been investigated for their effects on the central nervous system (CNS). ijper.orgijariit.comresearchgate.net Studies have indicated that these compounds can possess a range of CNS activities, including antiepileptic, antidepressant, anxiolytic, and sedative properties. ijariit.com
The synthesis of N2-substituted cinnoline derivatives has been a focus of research in this area. nih.gov For example, the alkylation of 4-hydroxycinnolines to produce N2-substituted acetic acids, which were then converted to esters and amides, yielded compounds that were tested for their effects on the CNS. nih.gov The presence of electron-donating groups such as hydroxyl (-OH) and carboxyl (-COOH) groups has been observed to increase the antiepileptic activity of cinnoline derivatives when compared to those with electron-withdrawing groups. ijariit.com
Beyond the aforementioned activities, the versatile cinnoline nucleus has been associated with a range of other important biological effects. ijper.orgpnrjournal.com
Antimalarial Activity: Certain cinnoline derivatives have demonstrated potent antimalarial properties. One such derivative displayed significant proliferation inhibition for Plasmodium falciparum, the parasite responsible for malaria. nih.gov
Antihypertensive, Antithrombotic, and Antisecretory Activities: The pharmacological profile of cinnoline derivatives also includes cardiovascular and gastrointestinal effects. pnrjournal.comresearchgate.net These compounds have been reported to possess antihypertensive, antithrombotic, and antisecretory activities, highlighting their potential in treating a variety of conditions. pnrjournal.comresearchgate.net
Structure-Activity Relationship (SAR) Studies of Cinnoline Compounds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. wikipedia.orgdrugdesign.org For cinnoline derivatives, SAR analyses help in identifying the key structural features responsible for their diverse pharmacological effects, thereby guiding the design of more potent and selective therapeutic agents. ijariit.comdrugdesign.org
The biological activity of cinnoline derivatives is highly dependent on the nature and position of the substituents on the cinnoline ring system. nih.govijariit.com For example:
Electron-withdrawing groups attached to the cinnoline nucleus tend to confer good antibacterial activity. ijariit.com
Halogen substitutions , such as chlorine and fluorine, are associated with enhanced antibacterial, anti-inflammatory, and analgesic activities. ijariit.com Specifically, fluorine and bromine substitutions have been linked to increased antitumor activity in certain cinnoline compounds. ijariit.com
Electron-donating groups , like hydroxyl (-OH) and carboxyl (-COOH) groups, have been found to increase the antiepileptic activity of cinnoline derivatives. ijariit.com
In the context of anti-inflammatory activity , cinnoline derivatives incorporating a pyrazoline ring and having electron-donating functional groups (e.g., methoxyl and hydroxyl) on a phenyl moiety have shown the highest potency. nih.gov
These SAR insights are instrumental in the rational design of new cinnoline-based molecules with optimized pharmacodynamic and pharmacokinetic properties for a wide range of therapeutic applications. ijper.org
Table 2: Summary of Structure-Activity Relationships for Cinnoline Derivatives
| Substituent/Structural Feature | Position | Associated Biological Activity |
|---|---|---|
| Electron-withdrawing groups | General | Antibacterial |
| Halogen (Cl, F, Br) | General | Antibacterial, Anti-inflammatory, Analgesic, Antitumor |
| Electron-donating groups (-OH, -COOH) | General | Antiepileptic |
| Pyrazoline ring with electron-donating groups on phenyl moiety | Varies | Anti-inflammatory |
Influence of Substituent Position and Electronic Nature on Biological Efficacy
The biological activity of cinnoline derivatives is intricately linked to the position and electronic characteristics of their substituents. Structure-activity relationship (SAR) studies have consistently shown that minor structural modifications can lead to significant changes in pharmacological effects. nih.gov
For instance, in the context of antibacterial activity , the presence of electron-withdrawing groups, such as halogens, often enhances potency. ijariit.com Studies on various substituted cinnolines have demonstrated that 6-chloro substituted compounds are particularly potent antibacterial agents. nih.gov Similarly, halogen substitutions on cinnoline sulphonamide derivatives result in potent antimicrobial activity, with bromo and chloro substituted products showing significant efficacy. nih.gov Conversely, for anti-inflammatory activity , compounds featuring electron-donating groups (e.g., methoxyl, hydroxyl) on a phenyl moiety attached to the cinnoline core tend to exhibit higher efficacy. nih.gov
The position of the substituent is equally critical. A comparative study of chloro-substituted cinnoline derivatives revealed that for antifungal activity, a 7-chloro substituted cinnoline thiophene (B33073) derivative was among the most potent agents, highlighting how positional isomerism can fine-tune the biological action. nih.gov These findings underscore a general principle in the medicinal chemistry of cinnolines: electron-withdrawing groups often favor antimicrobial actions, while electron-donating groups can enhance anti-inflammatory properties. nih.govijariit.com
| Substituent Type | Position | Observed Biological Activity | General Effect |
|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -Br) | Position 6 | Antibacterial | Potent Activity nih.gov |
| Electron-Withdrawing (e.g., -Cl) | Position 7 | Antifungal | Potent Activity nih.gov |
| Electron-Donating (e.g., -OH, -OCH3) | Phenyl moiety | Anti-inflammatory | Increased Efficacy nih.gov |
| Halogen Groups | Various | Antimicrobial | Significant Activity nih.gov |
Conformational Analysis and Pharmacophore Elucidation
The three-dimensional arrangement of a molecule (conformation) and its key electronic and steric features (pharmacophore) are crucial for its interaction with biological targets. biomedres.us For cinnoline derivatives, computational and SAR studies help in elucidating the optimal conformation for biological activity. nih.gov
A pharmacophore model for a class of therapeutic agents identifies the essential structural features required for activity. For kinase inhibitors, which represent a significant area for cinnoline derivatives, a typical pharmacophore might include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings arranged in a specific spatial orientation. arabjchem.org While a specific, universally accepted pharmacophore for all cinnoline activities does not exist due to their diverse targets, models for specific actions are being developed. For example, in designing Bruton's tyrosine kinase (BTK) inhibitors, molecular modeling studies have been used to understand the key interactions of cinnoline-based compounds within the kinase's active site. ijper.org
Conformational analysis helps determine the most stable and likely bioactive shape of the molecule. biomedres.us The relative rigidity of the fused cinnoline ring system provides a stable platform, while the substituents can adopt various conformations that influence binding to a receptor or enzyme. Understanding the preferred conformation allows for the design of more rigid, pre-organized analogues that fit the biological target more precisely, potentially leading to enhanced activity and selectivity. nih.gov
Specific Biological Interactions of 3-Methylcinnolin-5-amine and its Analogues
While broad studies on cinnoline derivatives are numerous, specific data on this compound is more limited. However, by examining its analogues and related structures, its potential biological interactions can be inferred.
Receptor Binding Affinities (e.g., Serotonin (B10506) 5-HT2A, 5-HT2C, and Dopamine (B1211576) D2 Receptors)
There is limited direct evidence in the reviewed literature detailing the binding affinities of this compound for serotonin or dopamine receptors. However, the cinnoline scaffold is recognized as a "privileged structure" capable of interacting with a wide range of receptors. ijper.org Certain cinnoline derivatives have been investigated for their effects on the central nervous system (CNS), with some demonstrating sedative and antidepressant-like properties, which often involves interaction with neurotransmitter systems like serotonin and dopamine. ijariit.com For example, specific tetrahydrocinnoline derivatives have been shown to bind to the benzodiazepine (B76468) receptor in the rat cortex. researchgate.net This suggests that amino-substituted cinnolines like this compound could potentially be explored for their affinity towards CNS receptors, although specific binding data for the named compound remains to be published.
Enzyme Inhibition Profiling (e.g., Protein Kinases)
The inhibition of protein kinases is a significant area of investigation for cinnoline derivatives in the context of diseases like cancer and autoimmune disorders. google.comgoogle.com this compound has been specifically mentioned as an intermediate or component in the synthesis of novel compounds designed as kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). google.comgoogleapis.com
Analogues such as 4-aminocinnoline-3-carboxamide (B1596795) derivatives have been reported as potent inhibitors of LRRK2 kinase activity in both biochemical and cellular assays. nih.gov Furthermore, a series of cinnoline derivatives were developed as potent Phosphoinositide 3-kinase (PI3K) inhibitors, with most displaying nanomolar inhibitory activities. nih.gov These findings strongly suggest that the cinnoline scaffold, particularly with an amino group that can act as a key interaction point, is a viable pharmacophore for kinase inhibition. The 5-amino substitution on this compound provides a crucial functional group for potential interactions within the ATP-binding pocket of various kinases.
| Cinnoline Analogue Class | Target Kinase | Reported Activity |
|---|---|---|
| Derivatives including this compound | SYK, LRRK2, MYLK | Component of potential inhibitors google.comgoogleapis.com |
| 4-Aminocinnoline-3-carboxamides | LRRK2 | Potent inhibition in cellular assays nih.gov |
| General Cinnoline Derivatives | PI3K | Nanomolar inhibitory activities nih.gov |
In Vitro Cellular Assays and Mechanistic Investigations
In vitro cellular assays are essential for determining the biological effects of a compound at the cellular level. Cinnoline derivatives have been evaluated in a variety of such assays. For example, certain polyfunctionally substituted cinnolines have been tested for anticancer activity in the National Cancer Institute's (NCI-60) human tumor cell line screen. researchgate.net One derivative, in particular, showed broad-spectrum antitumor activity against most tested cancer cell lines. researchgate.net
Other studies have used cell-based assays to demonstrate that cinnoline derivatives can inhibit the proliferation of cell lines such as human cervical carcinoma (HeLa) and human breast adenocarcinoma (MCF-7). nih.gov Mechanistic investigations into some anticancer cinnolines have revealed that they can act as topoisomerase inhibitors, enzymes critical for DNA replication and repair. nih.gov While specific in vitro assay results for this compound are not detailed in the available literature, its structural similarity to other bioactive cinnolines suggests it could be a candidate for such cellular studies to probe potential antiproliferative or other cytotoxic effects.
Evaluation as Potential Therapeutic Agents (e.g., Anthelmintic activity)
The diverse pharmacology of the cinnoline nucleus extends to anti-parasitic applications. Several studies have explored cinnoline derivatives as potential anthelmintic agents, which are drugs used to treat infections by parasitic worms. globalresearchonline.net
Specifically, novel substituted cinnoline benzimidazole (B57391) derivatives have been synthesized and evaluated for their anthelmintic activity against the earthworm Pheretima posthuma, a common model for screening. globalresearchonline.net These studies reported that the synthesized compounds showed moderate to good anthelmintic activity. globalresearchonline.net Another study focusing on cinnoline imidazole (B134444) derivatives also found that several of the tested compounds exhibited potent anthelmintic effects, causing paralysis and death of worms in a shorter time compared to the reference drug mebendazole. researchgate.net Although this compound itself was not the final compound tested, this research establishes a clear precedent for the potential of the amino-cinnoline scaffold in the development of new anthelmintic therapies.
Advanced Research Avenues and Future Perspectives in 3 Methylcinnolin 5 Amine Research
Computational Chemistry and Molecular Modeling for Cinnoline (B1195905) Derivatives
Computational approaches have become indispensable in modern drug discovery, offering insights into molecular interactions and guiding the synthesis of more potent and selective compounds. For derivatives of 3-Methylcinnolin-5-amine, these in silico methods are crucial for predicting their biological activity and mechanism of action.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For cinnoline derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes and receptors. nih.gov For instance, studies on related quinoline (B57606) derivatives have successfully utilized molecular docking to understand their interactions with targets like HIV reverse transcriptase, identifying key hydrophobic and hydrogen bond interactions that contribute to their inhibitory activity. nih.gov
Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms and molecules over time. mdpi.com This allows researchers to assess the stability of the predicted binding poses and to identify key residues that are critical for the interaction. For example, MD simulations of quinoline-based inhibitors with their target proteins have helped to confirm the stability of the docked complexes and to understand the dynamic behavior of the ligand in the binding pocket. mdpi.com While specific MD simulation data for this compound is not yet prevalent in the literature, the methodology holds significant promise for elucidating its interaction with potential biological targets.
Table 1: Representative Molecular Docking and Dynamics Simulation Studies on Related Heterocyclic Compounds
| Compound Class | Target Protein | Key Findings |
| Quinoline Derivatives | HIV Reverse Transcriptase | Identification of key hydrophobic and hydrogen bond interactions with residues such as LYS 101, TYR 188, and PHE 227. nih.gov |
| Quinoline-3-carboxamides | ATM Kinase | Docking studies highlighted selectivity towards ATM kinase over other related kinases. MD simulations established the stability of the interactions. mdpi.com |
| Styrylquinoline Derivatives | Cyclin-dependent kinase 2 (CDK2) | Docking and MD simulations revealed key interactions within the CDK2 binding pocket, guiding the design of new anticancer agents. physchemres.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules. nih.gov
For classes of compounds like aminoquinoline and quinazoline (B50416) analogues, 2D and 3D-QSAR studies have been successfully employed to guide the design of more effective therapeutic agents. nih.govbanglajol.info These studies have highlighted the importance of various descriptors, such as electronic, steric, and hydrophobic properties, in determining the biological activity of these molecules. While specific QSAR models for this compound are yet to be extensively reported, the application of this technique to a library of its derivatives could significantly accelerate the identification of lead compounds with optimized activity.
Exploration of Novel Therapeutic Targets and Applications
The diverse biological activities reported for the broader cinnoline family suggest that this compound and its derivatives may have therapeutic potential across a range of diseases.
Emerging Biological Pathways and Disease Areas for Cinnoline Chemistry
Cinnoline derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal activities. nih.gov This broad activity profile suggests that these compounds may interact with multiple biological pathways. For example, some cinnoline derivatives have been investigated as inhibitors of topoisomerase I, a key enzyme in DNA replication, highlighting their potential in oncology. nih.gov Furthermore, the cinnoline scaffold has been explored for its activity against various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders. nih.gov The structural similarity of cinnolines to other bioactive heterocycles like quinolines, which have known anticancer and antimalarial properties, further supports the potential for discovering novel therapeutic applications for this compound.
High-Throughput Screening for Undiscovered Bioactivities
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target or in a cell-based assay. mdpi.com This approach is crucial for identifying novel bioactivities for compounds like this compound. The development of diverse chemical libraries, including those of natural products and synthetic molecules, provides a rich source for HTS campaigns. biocrick.com By screening a library of this compound derivatives against a panel of disease-relevant targets, researchers can uncover previously unknown therapeutic potentials and mechanisms of action. chemdiv.com
Translational Research and Preclinical Development Considerations
The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For this compound, this journey will involve rigorous preclinical evaluation. While specific preclinical data for this compound is not yet available, the general pathway for related heterocyclic compounds provides a roadmap. This includes in-depth studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicological assessments to ensure its safety profile. Furthermore, in vivo studies in relevant animal models of disease will be essential to validate the therapeutic efficacy observed in vitro. The development of potent and selective derivatives, guided by the computational and experimental strategies outlined above, will be a critical step in advancing this compound towards clinical consideration. The journey of similar compounds, such as aminoquinolines in the context of cancer research, underscores the potential for repurposing and developing heterocyclic compounds for new therapeutic indications. nih.gov
Optimization Strategies for Lead Compounds
A primary strategy in lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing a series of analogs where specific parts of the lead molecule are altered to understand how these changes affect biological activity. youtube.com For a hypothetical lead compound based on this compound, medicinal chemists would systematically modify the substituents at various positions on the cinnoline ring. For instance, altering the methyl group at the C3 position or substituting the amine group at the C5 position could reveal crucial insights into the molecule's interaction with its biological target. nih.govnih.gov
Structure-based drug design is another powerful optimization technique. fiveable.me If the three-dimensional structure of the biological target (e.g., a protein kinase or enzyme) is known, computational tools like molecular docking can be used to predict how analogs of this compound will bind. patsnap.com This allows for the rational design of modifications that enhance binding affinity and selectivity. For example, if the amine group at the C5 position forms a critical hydrogen bond with the target, modifications might focus on other parts of the molecule to improve properties like solubility or cell permeability without disrupting this key interaction.
Furthermore, optimizing pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for a compound's success in vivo. fiveable.me Cinnoline derivatives may face challenges such as poor solubility or rapid metabolism. Strategies to address these issues include the introduction of polar groups (e.g., hydroxyl or carboxyl groups) to improve solubility or the addition of blocking groups (e.g., fluorine atoms) at metabolically vulnerable sites to increase stability. fiveable.me The goal is to create a compound that not only interacts effectively with its target but also reaches it in sufficient concentration and remains there for an adequate duration.
The following table illustrates a hypothetical SAR study for a lead compound derived from this compound, targeting a specific protein kinase.
| Compound | R1 (at C3) | R2 (at C5) | Kinase Inhibition (IC₅₀, nM) | Key Observation |
|---|---|---|---|---|
| Lead-1 | -CH₃ | -NH₂ | 150 | Initial lead compound. |
| Analog-1A | -CF₃ | -NH₂ | 75 | Electron-withdrawing group at C3 improves potency. |
| Analog-1B | -CH₃ | -NH-CO-CH₃ | 500 | Acylation of C5 amine reduces activity, suggesting a free amine is important for binding. |
| Analog-1C | -CH₃ | -NH-SO₂-Ph | 800 | Bulky group at C5 is detrimental to activity. |
| Analog-1D | -Cyclopropyl | -NH₂ | 120 | Slightly larger non-polar group at C3 is well-tolerated. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methylcinnolin-5-amine, and how can reaction parameters be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclization of substituted aniline precursors under controlled conditions. Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while avoiding protic solvents minimizes hydrolysis .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Optimization : Design a fractional factorial experiment to test solvent-catalyst combinations, with yield and purity as response variables .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Core methods :
- NMR spectroscopy : Analyze - and -NMR to verify methyl group positioning and aromatic proton environments (e.g., δ 2.4 ppm for CH₃, δ 6.8–8.2 ppm for cinnoline protons) .
- X-ray crystallography : Resolve ambiguity in regiochemistry by determining bond angles and dihedral angles .
Q. How does the methyl group at position 3 influence the compound’s stability under varying pH conditions?
- Experimental design :
- Conduct accelerated stability studies at pH 2–12 (37°C, 1M buffer solutions).
- Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
- Findings : Methyl groups typically enhance steric protection at adjacent positions, reducing susceptibility to nucleophilic attack .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case study : If antiplasmodial activity varies across studies:
Standardize assays : Compare IC₅₀ values under identical conditions (e.g., parasite strain, incubation time) .
Control variables : Test solubility differences (via logP measurements) to rule out bioavailability effects .
Mechanistic studies : Use SPR or ITC to quantify binding affinity to Plasmodium targets (e.g., dihydrofolate reductase) .
- Data interpretation : Apply statistical tools (ANOVA) to distinguish assay noise from true biological variation .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced selectivity?
- Approach :
- Substituent screening : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (CF₃) at positions 5 or 6.
- Biological testing : Rank analogs by selectivity indices (e.g., IC₅₀ for target vs. mammalian cells) .
- Key SAR insights :
| Substituent | Position | Effect on Activity |
|---|---|---|
| -CH₃ | 3 | ↑ Metabolic stability |
| -Cl | 6 | ↑ Target binding |
| -CF₃ | 5 | ↓ Solubility |
| Data adapted from quinoline analogs . |
Q. What advanced techniques quantify trace impurities (e.g., nitrosamines) in this compound batches?
- Analytical workflow :
LC-MS/MS : Detect impurities at ppb levels using MRM transitions specific to nitrosamine fragmentation .
Root-cause analysis : Investigate amine-containing reagents or storage conditions (e.g., presence of NOₓ) that promote nitrosation .
- Mitigation : Replace secondary amines in synthesis with tert-butyl carbamate-protected intermediates .
Methodological Considerations
- Contradiction resolution : When conflicting data arise (e.g., divergent biological activities), employ triangulation by combining in vitro, in silico, and structural biology data .
- Ethical compliance : Ensure all biological studies adhere to institutional guidelines for animal/human cell use, with protocols pre-registered in public databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
